

JNJ0966: A Technical Guide to Brain Penetration and Distribution

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Compound of Interest

Compound Name: JNJ0966

Cat. No.: B1672983

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Introduction

JNJ0966 is a selective, allosteric inhibitor of the activation of pro-matrix metalloproteinase-9 (pro-MMP-9), a key enzyme implicated in the pathology of various neurological disorders, including multiple sclerosis. Its ability to penetrate the blood-brain barrier (BBB) is a critical attribute for its therapeutic potential within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data on the brain penetration and distribution of **JNJ0966**, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data on Brain Penetration

The brain penetration of **JNJ0966** has been evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common preclinical model for multiple sclerosis. The key quantitative parameters are summarized in the table below.

Parameter	10 mg/kg Dose	30 mg/kg Dose
Plasma Concentration	77.5 ± 31.1 ng/mL (215 nM)	293.6 ± 118.4 ng/mL (815 nM)
Brain Concentration	481.6 ± 162.5 ng/g (~1336 nM)	1394.0 ± 649.1 ng/g (~3867 nM)
Brain/Plasma Ratio	6.2[1]	4.7[1]

Data from De Savi et al., 2017.[1]

These data demonstrate that **JNJ0966** not only crosses the blood-brain barrier but also preferentially partitions into the brain tissue, with brain concentrations significantly exceeding those in the plasma at both doses tested[1]. The brain concentrations achieved are consistent with the levels required to inhibit the activation of proMMP-9 based on in vitro IC50 values[1].

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

The brain penetrance of **JNJ0966** was assessed in a murine model of EAE, which mimics many of the pathological features of multiple sclerosis.

Protocol:

- **Induction of EAE:** EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).
- **Pertussis Toxin Administration:** Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and one or two days post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.
- **Clinical Scoring:** Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the severity of paralysis.

- Dosing: **JNJ0966** is administered, for example, orally twice daily, starting from the onset of the study until its termination.
- Sample Collection: At the end of the study (e.g., day 17), terminal plasma and brain samples are collected for bioanalysis[1].

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a detailed, specific protocol for **JNJ0966** is not publicly available, a general workflow for the quantification of small molecules in biological matrices by LC-MS/MS is as follows. This should be adapted and validated for **JNJ0966** specifically.

Protocol:

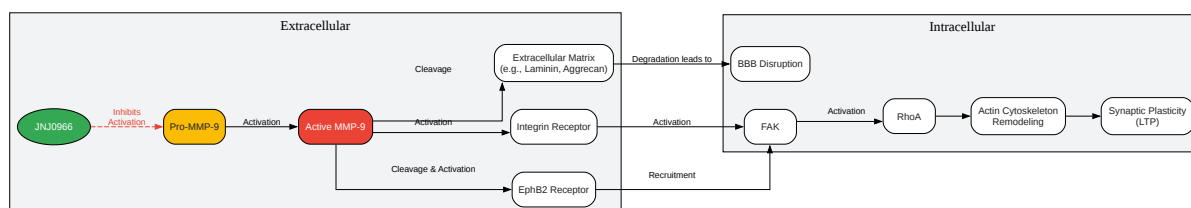
- Sample Preparation:
 - Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The sample is then centrifuged, and the supernatant containing the analyte is collected.
 - Brain Tissue: The brain tissue is first homogenized in a suitable buffer. This is followed by protein precipitation or a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering substances.
- Chromatographic Separation:
 - An aliquot of the processed sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - The analyte is separated from other components on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometric Detection:

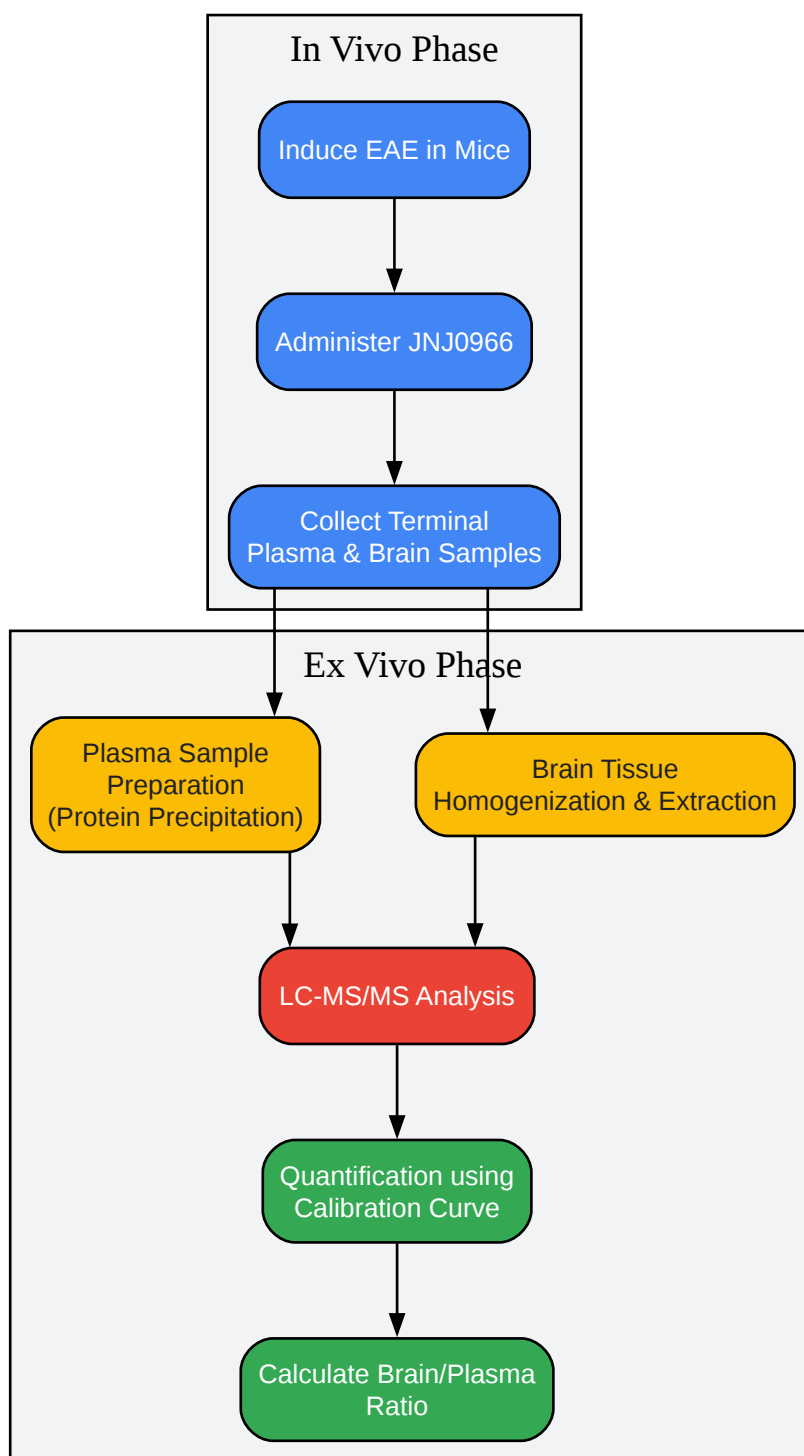
- The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for **JNJ0966** and an internal standard are monitored for quantification.
- Quantification: A calibration curve is generated by analyzing standards of known concentrations of **JNJ0966** in the corresponding matrix (plasma or brain homogenate). The concentration of **JNJ0966** in the study samples is then determined by interpolating their response against the calibration curve.

Visualizations

Signaling Pathways of MMP-9 in the Brain

MMP-9 is involved in various signaling pathways that regulate synaptic plasticity, neuroinflammation, and blood-brain barrier integrity. **JNJ0966**, by inhibiting the activation of pro-MMP-9, is expected to modulate these pathways.





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References

- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
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